molecular formula C10H16ClFN4 B13970819 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride

Cat. No.: B13970819
M. Wt: 246.71 g/mol
InChI Key: HMBHFWUSDPSANL-UHFFFAOYSA-N
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Description

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is a fluorinated pyrimidine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine in the pyrimidine ring enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high regioselectivity and yield . The reaction conditions are generally mild, with the reaction being carried out at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may involve a multi-step process starting from commercially available 2-aminopyrimidine. The process includes:

    Fluorination: Using Selectfluor and Ag₂CO₃.

    Piperidinylation: Introducing the piperidin-4-ylmethyl group through nucleophilic substitution.

    Hydrochloride Formation: Converting the free base to its hydrochloride salt for enhanced stability and solubility.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the fluorinated pyrimidine to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various alkyl or acyl groups on the pyrimidine ring.

Scientific Research Applications

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative.

    N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine: Chlorine instead of fluorine, leading to variations in reactivity and stability.

Uniqueness

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both the fluorine atom and the piperidin-4-ylmethyl group. This combination enhances its chemical stability, biological activity, and potential for diverse applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C10H16ClFN4

Molecular Weight

246.71 g/mol

IUPAC Name

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C10H15FN4.ClH/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8;/h6-8,12H,1-5H2,(H,13,14,15);1H

InChI Key

HMBHFWUSDPSANL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=NC=C(C=N2)F.Cl

Origin of Product

United States

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